molecular formula C12H10ClN3 B2819322 3-(Pyridin-2-yl)-1H-indazole hydrochloride CAS No. 2197056-76-9

3-(Pyridin-2-yl)-1H-indazole hydrochloride

Cat. No.: B2819322
CAS No.: 2197056-76-9
M. Wt: 231.68
InChI Key: IOPXHRCFWXPUIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Pyridin-2-yl)-1H-indazole hydrochloride is a heterocyclic compound that features both pyridine and indazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazo[1,2-a]pyridines and n-(pyridin-2-yl)amides, have been recognized for their wide range of applications in medicinal chemistry . These compounds often interact with various biological targets, influencing numerous physiological processes.

Mode of Action

It’s worth noting that n-(pyridin-2-yl)amides, which share a similar structure, are formed via c–c bond cleavage promoted by i2 and tbhp . This suggests that 3-(Pyridin-2-yl)-1H-indazole hydrochloride might interact with its targets through similar chemical reactions.

Biochemical Pathways

The photophysical behavior of a structurally similar compound, 3-(pyridin-2-yl)triimidazotriazine, has been studied . This compound exhibits excitation-dependent fluorescence and phosphorescence, suggesting that this compound might also influence light-dependent biochemical pathways.

Pharmacokinetics

The pharmacokinetic profiles of pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives, which share structural similarities, have been evaluated . These studies could provide insights into the potential pharmacokinetic behavior of this compound.

Result of Action

Indole derivatives, which share a similar heterocyclic structure, have been reported to exhibit a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . This suggests that this compound might have similar effects.

Action Environment

The success of suzuki–miyaura cross-coupling, a widely-used reaction in the synthesis of complex organic compounds, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the action of this compound might also be influenced by environmental conditions such as temperature, pH, and the presence of other chemical groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-2-yl)-1H-indazole hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with a suitable indazole precursor under specific conditions. For instance, the reaction can be carried out in the presence of a base such as sodium hydroxide in a solvent like ethanol . The reaction conditions are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-2-yl)-1H-indazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine or indazole rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine or indazole rings.

Scientific Research Applications

3-(Pyridin-2-yl)-1H-indazole hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pyridin-2-yl)-1H-indazole hydrochloride is unique due to its specific combination of pyridine and indazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-pyridin-2-yl-1H-indazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3.ClH/c1-2-6-10-9(5-1)12(15-14-10)11-7-3-4-8-13-11;/h1-8H,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIMKPRGIKHEQTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2)C3=CC=CC=N3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.